molecular formula C13H11N B14767877 1-Benzyl-3-ethynyl-1H-pyrrole

1-Benzyl-3-ethynyl-1H-pyrrole

Cat. No.: B14767877
M. Wt: 181.23 g/mol
InChI Key: JFPOMOVVTMEZPS-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethynyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and an ethynyl group at the third carbon atom

Preparation Methods

The synthesis of 1-Benzyl-3-ethynyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrole with ethynylating agents under specific conditions. For instance, a typical synthetic route might involve the use of ethynylmagnesium bromide in the presence of a palladium catalyst to introduce the ethynyl group at the desired position on the pyrrole ring . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-ethynyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogens and sulfonyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-ethynyl-1H-pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethynyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group may enhance lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

1-Benzyl-3-ethynyl-1H-pyrrole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

1-benzyl-3-ethynylpyrrole

InChI

InChI=1S/C13H11N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-10H,11H2

InChI Key

JFPOMOVVTMEZPS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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